9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-
Overview
Description
9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)-: is a chemical compound with the molecular formula C9H9IN4O It is a derivative of purine, a heterocyclic aromatic organic compound, and features an iodine atom at the 6th position and a tetrahydro-2-furyl group at the 9th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- typically involves the iodination of a purine derivative followed by the introduction of the tetrahydro-2-furyl group. The iodination can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetic acid or chloroform and may be carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the purine ring.
Cyclization Reactions: The tetrahydro-2-furyl group can engage in cyclization reactions under specific conditions, leading to the formation of fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Products: Oxidized forms of the purine ring, potentially leading to the formation of purine N-oxides.
Cyclization Products: Fused ring systems incorporating the tetrahydro-2-furyl group.
Scientific Research Applications
Chemistry: In chemistry, 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Purine derivatives are often explored for their antiviral, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and tetrahydro-2-furyl group can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
6-Iodopurine: Lacks the tetrahydro-2-furyl group, making it less complex.
9-(Tetrahydro-2-furyl)purine:
6-Chloropurine, 9-(tetrahydro-2-furyl)-: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties.
Uniqueness: 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- is unique due to the combination of the iodine atom and the tetrahydro-2-furyl group. This dual modification can enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-iodo-9-(oxolan-2-yl)purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQICVCDORWEBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=CN=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286385 | |
Record name | 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42204-08-0 | |
Record name | AX 54 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purine, 6-iodo-9-(tetrahydro-2-furyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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